molecular formula C9H10N2O3 B13990779 Ethanol,2-[[(4-nitrophenyl)methylene]amino]- CAS No. 19394-08-2

Ethanol,2-[[(4-nitrophenyl)methylene]amino]-

Cat. No.: B13990779
CAS No.: 19394-08-2
M. Wt: 194.19 g/mol
InChI Key: WOEUSDIWFMCJSY-UHFFFAOYSA-N
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Description

Ethanol,2-[[(4-nitrophenyl)methylene]amino]- is an organic compound with the molecular formula C9H10N2O3 It is characterized by the presence of a nitrophenyl group attached to an ethanolamine backbone through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol,2-[[(4-nitrophenyl)methylene]amino]- typically involves the condensation reaction between 4-nitrobenzaldehyde and ethanolamine. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid (pTSA), under reflux conditions in ethanol. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanol,2-[[(4-nitrophenyl)methylene]amino]- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Reduction: 2-[[(4-aminophenyl)methylene]amino]ethanol.

    Oxidation: Corresponding oximes or nitriles.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanol,2-[[(4-nitrophenyl)methylene]amino]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanol,2-[[(4-nitrophenyl)methylene]amino]- involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as a ligand, binding to specific receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenethyl alcohol: Similar in structure but lacks the ethanolamine backbone.

    2-(4-Nitrophenyl)ethanol: Similar but with a different functional group arrangement.

    4-Nitrobenzaldehyde: Precursor in the synthesis of Ethanol,2-[[(4-nitrophenyl)methylene]amino]-.

Uniqueness

Ethanol,2-[[(4-nitrophenyl)methylene]amino]- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .

Properties

CAS No.

19394-08-2

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-[(4-nitrophenyl)methylideneamino]ethanol

InChI

InChI=1S/C9H10N2O3/c12-6-5-10-7-8-1-3-9(4-2-8)11(13)14/h1-4,7,12H,5-6H2

InChI Key

WOEUSDIWFMCJSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NCCO)[N+](=O)[O-]

Origin of Product

United States

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